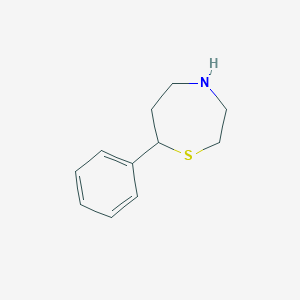
1,2-Ethanediamine, N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-hydroxy- is an organic compound with the molecular formula C2H8N2O It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N-hydroxy- can be synthesized through the ammonolysis of 1,2-dichloroethane in the presence of ammonia. The reaction is typically carried out in a tubular reactor at high pressure (6 MPa) and elevated temperatures (160°C). The optimal conditions include a 60% weight concentration of ammonia and a reactant molar ratio of ammonia to 1,2-dichloroethane of 30:1 .
Industrial Production Methods
Industrial production of 1,2-Ethanediamine, N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction mixture is then subjected to rectification to separate the desired product from by-products such as diethylenetriamine and triethylenetetramine .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to ethylenediamine under specific conditions.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Oxo derivatives of 1,2-Ethanediamine, N-hydroxy-.
Reduction: Ethylenediamine.
Substitution: Substituted amines with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N-hydroxy- involves its interaction with molecular targets such as enzymes and metal ions. The hydroxyl group and amine groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This coordination can lead to inhibition or activation of enzymatic pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: The parent compound without the hydroxyl group.
1,2-Diaminopropane: A similar compound with an additional methyl group.
Ethylenediaminetetraacetic acid (EDTA): A related compound with multiple amine and carboxyl groups.
Uniqueness
1,2-Ethanediamine, N-hydroxy- is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This hydroxyl group allows for additional hydrogen bonding and coordination interactions, making it a versatile compound in various applications .
Propiedades
Número CAS |
29072-73-9 |
|---|---|
Fórmula molecular |
C2H8N2O |
Peso molecular |
76.10 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)hydroxylamine |
InChI |
InChI=1S/C2H8N2O/c3-1-2-4-5/h4-5H,1-3H2 |
Clave InChI |
JVKAWJASTRPFQY-UHFFFAOYSA-N |
SMILES canónico |
C(CNO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




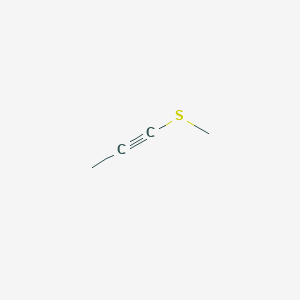
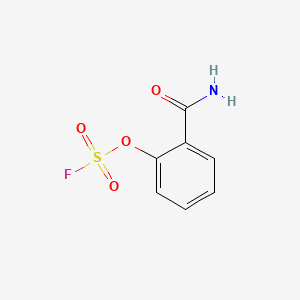




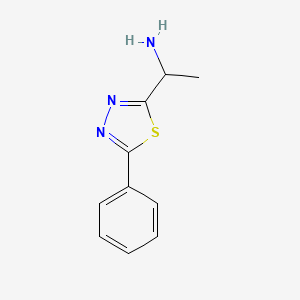
![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
![3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
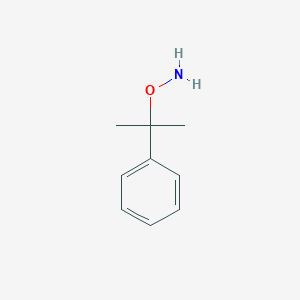
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)
